molecular formula C21H24O8 B155449 Albaspidin AA CAS No. 3570-40-9

Albaspidin AA

Cat. No. B155449
CAS RN: 3570-40-9
M. Wt: 404.4 g/mol
InChI Key: OBCJMBQBESJUST-UHFFFAOYSA-N
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Description

Albaspidin AA is one of the acylphloroglucinol derivatives isolated from the rhizome of Dryopteris Crassirhizoma Nakai. It is one of the active constituents studied for its chemical properties and potential biological activities. The compound was identified using chromatographic techniques and characterized by spectroscopic methods, including 1H-NMR and 13C-NMR. Albaspidin AA, along with other derivatives such as albaspidin AP and albasspidin PP, were reported for the first time as crystalline compounds from natural plants and specifically from Dryopteris Crassirhizoma. The NMR data for these compounds were also reported for the first time, providing a foundation for further structural analysis and understanding of their chemical properties .

Synthesis Analysis

The synthesis of Albaspidin AA was not directly detailed in the provided papers. However, the isolation process involved column chromatography using buffered SiO2 and sephadex, which are common techniques for purifying compounds from natural sources. The identification and characterization of Albaspidin AA were achieved through chemical knowledge and various spectroscopic methods, which are essential steps in confirming the structure of newly isolated compounds .

Molecular Structure Analysis

The molecular structure of Albaspidin AA was elucidated using 1H-NMR and 13C-NMR spectroscopy. These techniques are instrumental in determining the structure of organic compounds by providing information about the number of hydrogen and carbon atoms, their chemical environment, and how they are connected within the molecule. The data obtained from these experiments were well assigned, which suggests a comprehensive analysis of the molecular structure was achieved. However, the specific details of the molecular structure are not provided in the abstract .

Chemical Reactions Analysis

The papers provided do not discuss specific chemical reactions involving Albaspidin AA. However, the study of its chemical reactions would typically involve exploring its reactivity with various chemical agents, its potential to form new bonds, and its behavior under different conditions. Such analyses would contribute to a deeper understanding of the compound's chemical properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of Albaspidin AA, such as solubility, melting point, and chemical stability, were not explicitly mentioned in the abstract provided. These properties are crucial for determining the practical applications of the compound, including its potential use in pharmaceuticals, its storage requirements, and its handling precautions. Further research would be necessary to comprehensively analyze these properties .

Scientific Research Applications

Identification and Properties

  • Identification in Dryopteris Crassirhizoma : Albaspidin AA was identified as one of the acylphloroglucinol derivatives in the rhizome of Dryopteris Crassirhizoma. This was the first report of its crystalline form isolated from natural plants (Wang E-li, 2007).

Biological Activities

  • Presence in Dryopteris Wallichiana : Albaspidin AA was also found in the scales and rhizomes of Dryopteris wallichiana, alongside other acylphloroglucinols. These compounds exhibited moderate nematocidal activity in vitro (C. Socolsky et al., 2012).

properties

IUPAC Name

2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCJMBQBESJUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albaspidin AA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
GJ Kapadia, H Tokuda, T Konoshima, M Takasaki… - Cancer letters, 1996 - Elsevier
… albaspidins, wherein albaspidin AA ranks 17th and is more active than its dibutyryl counterpart which ranks 28th among the compounds tested. Dryocrassin, the only tetrameric …
Number of citations: 74 www.sciencedirect.com
R Tryon, CJ Widén, A Huhtikangas, M Lounasmaa - Phytochemistry, 1973 - Elsevier
… with that found earlier for synthetical albaspidinAA.‘O Just visible … identical with that of synthetic albaspidin-AA. After alkaline cleavage … TLC of albaspidin-AA (V), see previous report9 …
Number of citations: 33 www.sciencedirect.com
A Penttila, J Sundman - Acta chem. scand., 1964 - actachemscand.org
… revealed all the possible albaspidins except albaspidin AA, which could not be detected. A … by this method were only partly successful; albaspidin AA could well be separated from the …
Number of citations: 25 actachemscand.org
OA Olalere, CY Gan - Chemical Papers, 2021 - Springer
… acid A, otherwise known as 3,5-O-dicaffeoylquinic acid (R t = 9.84 min, m/z = 561) was the major phenolic compound identified in four ionic fragments, followed by albaspidin AA which …
Number of citations: 6 link.springer.com
P Yan, Q Lai, M Li, X Jin, G Wie, W Chen… - ChemistrySelect, 2021 - Wiley Online Library
Bicyclic phloroglucinol is a phenolic compound which mainly exist in Dryopteris fragrans (L.) Schott with antiinflammatory, antithrombotic, antifungal and antitumor activity. Although a …
J Hernández‐López, S Crockett, O Kunert… - Chemistry & …, 2014 - Wiley Online Library
… Compound 5 was identified as albaspidin AA, a dimer of 3-acylfilicinic acid, and compound … The weakest antibacterial activities were displayed by albaspidin AA (5; MIC 220 μm) and …
Number of citations: 19 onlinelibrary.wiley.com
B Hou, Z Liu, XB Yang, WF Zhu, JY Li, L Yang… - Bioorganic & Medicinal …, 2019 - Elsevier
… Albaspidin AA was obtained in 70% yield by using formalin and concentrated sulfuric acid in dichloromethane (DMC). … Synthesis of A cycle and albaspidin AA (a5). …
Number of citations: 7 www.sciencedirect.com
HP Jayasuriya - 1990 - elibrary.ru
… Three of these proved to be 3-acylfilicinic acid dimers reported in the literature as albaspidin PP, albaspidin AP and albaspidin AA. The remaining 10 compounds were new compounds …
Number of citations: 1 elibrary.ru
TT Patama, CJ Widen - Phytochemistry, 1991 - Elsevier
… The following compounds were isolated in crystals: (1) albaspidin AA (6) with only traces of homologues AP and PP (see Experimental). Albaspidin AA has so far been isolated only …
Number of citations: 35 www.sciencedirect.com
CJ Widén, M Lounasmaa, J Sarvela - Acta Chem Scand, 1975 - actachemscand.org
… Thus, it can be expected inter alia that the peaks at m/e 612 and 404 are partly due to filixic acid-ABA (Ha) and albaspidin-AA, respectively, thermally formed in the ionization chamber of …
Number of citations: 12 actachemscand.org

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